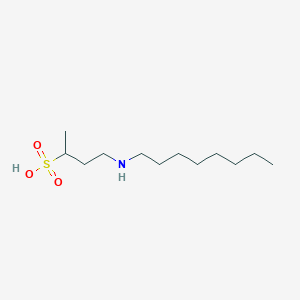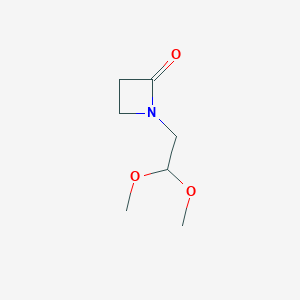![molecular formula C7H6ClN5O B8617716 N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide](/img/structure/B8617716.png)
N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide
Descripción general
Descripción
N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide is an organic compound belonging to the class of heterocyclic compounds It contains a triazole ring fused with a pyridazine ring, which is further substituted with a chloro group and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form 3-chloro-6-hydrazinylpyridazine. This intermediate is then reacted with acetic anhydride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological targets, including its antibacterial and antifungal properties.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-N-(3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)acetamide
- N-substituted-N-(3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl)alkanamides
Uniqueness
N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro group and acetamide moiety contribute to its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C7H6ClN5O |
|---|---|
Peso molecular |
211.61 g/mol |
Nombre IUPAC |
N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide |
InChI |
InChI=1S/C7H6ClN5O/c1-4(14)9-5-2-3-6-10-11-7(8)13(6)12-5/h2-3H,1H3,(H,9,12,14) |
Clave InChI |
LYWGMZYNPZKUIG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NN2C(=NN=C2Cl)C=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
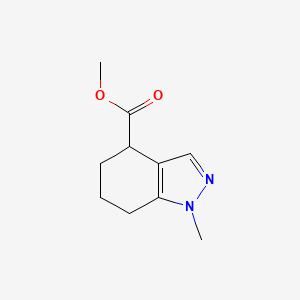

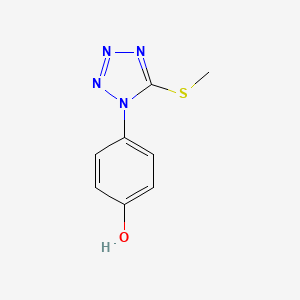
![4-[(Cyclopropylmethyl)amino]-1,2-benzenedicarbonitrile](/img/structure/B8617657.png)
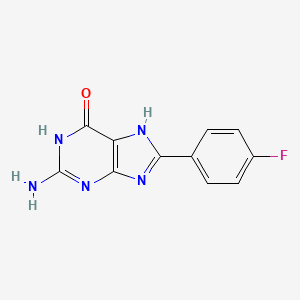
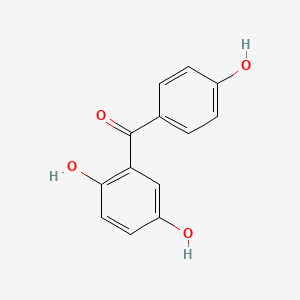
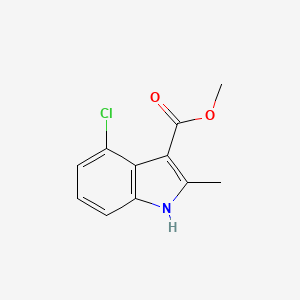


![N-[2-(3,3-Dimethyl-2,3-dihydro-1H-indol-1-yl)phenyl]thiourea](/img/structure/B8617701.png)
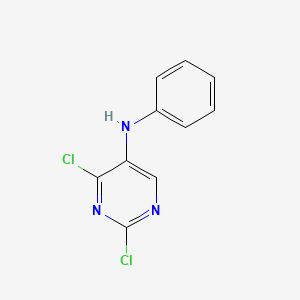
![2-[4-(chloromethyl)phenoxy]Pyrimidine](/img/structure/B8617704.png)
